2,6-Diphenyl-1-benzofuran-4-yl acetate is a chemical compound characterized by its unique structure, which includes a benzofuran core fused with two phenyl groups and an acetate functional group. This compound belongs to the family of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The presence of the acetate group enhances its solubility and reactivity, making it valuable in various scientific applications.
2,6-Diphenyl-1-benzofuran-4-yl acetate can be synthesized through several methods, often involving the cyclization of precursors under specific conditions. It is classified under organic compounds and specifically as a benzofuran derivative. Its molecular formula is with a molecular weight of approximately .
The synthesis of 2,6-Diphenyl-1-benzofuran-4-yl acetate typically involves the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring. This reaction can be catalyzed by various acids, which facilitate the formation of the desired structure.
Technical Details:
The molecular structure of 2,6-Diphenyl-1-benzofuran-4-yl acetate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | (2,6-diphenyl-1-benzofuran-4-yl) acetate |
InChI | InChI=1S/C22H16O3/c1-15(23)24... |
Canonical SMILES | CC(=O)OC1=CC(=CC2=C1C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
2,6-Diphenyl-1-benzofuran-4-yl acetate can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 2,6-Diphenyl-1-benzofuran-4-yl acetate involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions:
Process:
The chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to undergo substitution reactions.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
2,6-Diphenyl-1-benzofuran-4-yl acetate has several scientific applications:
This compound exemplifies the versatility of benzofurans in both synthetic chemistry and biological applications, highlighting its importance in ongoing research efforts across multiple scientific domains.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: